N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-羟基-6-氧代-1,6-二氢嘧啶-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

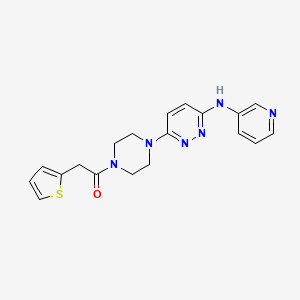

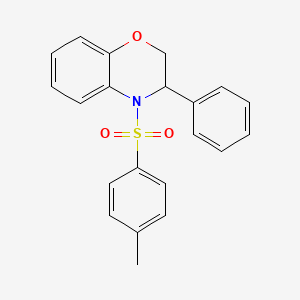

The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide” is a chemical compound that has shown potential as an antibacterial agent . It has been found to be particularly effective against B. subtilis and E. coli .

Synthesis Analysis

The synthesis of this compound involves complex chemical processes. The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed .Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its chemical behavior and potential applications. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

This compound participates in various chemical reactions, highlighting its versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.科学研究应用

1. 抗菌活性

磺胺甲恶唑,一种与 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-羟基-6-氧代-1,6-二氢嘧啶-5-磺酰胺结构相关的化合物,与甲氧苄啶联合使用,表现出显着的抗菌活性。研究表明,这种组合(CN 3123)在治疗各种细菌感染方面有效,包括胃肠道、皮肤和妇科附件感染。临床试验结果表明,这种组合在控制细菌感染方面具有很高的耐受性和有效性,证明了其作为抗菌治疗方案中一种有价值的治疗剂的潜力 (Etzel & Wesenberg, 1976)。

2. 疟疾耐药性研究

磺胺多辛-乙胺嘧啶(SP)是另一种类似的化合物,用于疟疾的间歇性预防治疗(IPT)。研究发现,导致 SP 耐药性的基因型存在显着的区域差异,绘制出疟疾部分耐药、完全耐药和“超耐药”的区域。这种耐药性图谱对于抗疟疾治疗的战略规划和分配至关重要,展示了了解类似于 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-羟基-6-氧代-1,6-二氢嘧啶-5-磺酰胺的化学化合物在疟疾等全球健康挑战中的重要性 (Naidoo & Roper, 2013)。

3. 眼科应用

类似于 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-羟基-6-氧代-1,6-二氢嘧啶-5-磺酰胺的化合物已在眼科应用中得到探索。一项临床试验评估了 6-羟基苯并[b]噻吩-2-磺酰胺(一种有效的碳酸酐酶抑制剂)在降低正常血压志愿者的眼内压(IOP)方面的疗效。尽管这项特定试验没有显示出对 IOP 的显着影响,但磺酰胺衍生物在眼科中的探索表明了 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-羟基-6-氧代-1,6-二氢嘧啶-5-磺酰胺在医学研究和治疗中的潜在多功能性和适用性 (Werner, Gerber, & Yoder, 1987)。

作用机制

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S/c16-11-10(6-13-12(17)14-11)22(18,19)15-7-1-2-8-9(5-7)21-4-3-20-8/h1-2,5-6,15H,3-4H2,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBYRISUJMUKMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650592.png)

![5-bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B2650600.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2650605.png)

![[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B2650608.png)

![4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B2650610.png)